Cas no 2228573-71-3 (3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid)

3-1-(4-Bromophenyl)cyclopropyl-3-hydroxypropanoic acid is a brominated cyclopropyl derivative featuring both a carboxylic acid and a hydroxyl functional group, making it a versatile intermediate in organic synthesis. The presence of the 4-bromophenyl moiety enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the cyclopropyl ring contributes to steric and electronic modulation in target molecules. The hydroxypropanoic acid segment allows for further derivatization, including esterification or amidation. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are employed in the design of bioactive molecules. Its well-defined reactivity and stability under standard conditions make it a reliable building block for complex synthetic pathways.
3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid structure
2228573-71-3 structure
Product Name:3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid
CAS No:2228573-71-3
MF:C12H13BrO3
MW:285.133823156357
CID:6407215
PubChem ID:165640868
Update Time:2025-05-22

3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid
    • 3-[1-(4-bromophenyl)cyclopropyl]-3-hydroxypropanoic acid
    • 2228573-71-3
    • EN300-1916258
    • Inchi: 1S/C12H13BrO3/c13-9-3-1-8(2-4-9)12(5-6-12)10(14)7-11(15)16/h1-4,10,14H,5-7H2,(H,15,16)
    • InChI Key: WUAJGSPWNCXSOE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(C(CC(=O)O)O)CC1

Computed Properties

  • Exact Mass: 284.00481g/mol
  • Monoisotopic Mass: 284.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.5Ų

3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid Pricemore >>

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Additional information on 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid

3-1-(4-Bromophenyl)cyclopropyl-3-hydroxypropanoic Acid: A Comprehensive Overview

The compound 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid (CAS No. 2228573-71-3) is a fascinating molecule with significant potential in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications in drug design and development. In recent years, advancements in synthetic methodologies and computational modeling have shed light on its properties, making it a subject of interest for researchers worldwide.

3-1-(4-Bromophenyl)cyclopropyl-3-hydroxypropanoic acid is notable for its cyclopropyl group, which introduces strain into the molecule, potentially enhancing its reactivity. The presence of the 4-bromophenyl group adds electronic diversity, influencing the compound's interaction with biological systems. Furthermore, the hydroxyl group and carboxylic acid moiety contribute to its solubility and ability to form hydrogen bonds, which are critical for bioavailability in pharmacological applications.

Recent studies have explored the antimicrobial properties of this compound, revealing its potential as an alternative to conventional antibiotics. Researchers have reported that 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid exhibits significant activity against a range of bacterial strains, including drug-resistant pathogens. This discovery underscores its role in addressing the global challenge of antibiotic resistance.

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preclinical studies indicate that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways. The cyclopropyl group has been identified as a key structural element contributing to its cytotoxicity, making it a candidate for further investigation in oncology.

The synthesis of 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid has also been optimized through green chemistry approaches. Modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have enabled more efficient and environmentally friendly production methods. These advancements not only reduce costs but also align with sustainability goals in the chemical industry.

From a structural perspective, the compound's sp³ hybridized carbons and aromatic bromine substituent play pivotal roles in determining its physical and chemical properties. Computational studies using molecular docking have revealed potential binding modes with therapeutic targets, providing insights into its mechanism of action.

In conclusion, 3-1-(4-bromophenyl)cyclopropyl-3-hydroxypropanoic acid (CAS No. 2228573-71-3) stands out as a multifaceted molecule with applications spanning antimicrobial therapy, cancer research, and sustainable synthesis. As research continues to uncover its full potential, this compound is poised to make significant contributions to the advancement of medicinal chemistry.

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